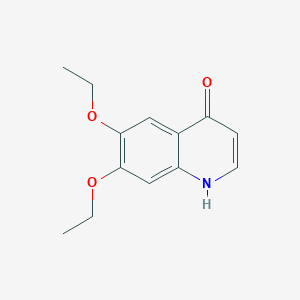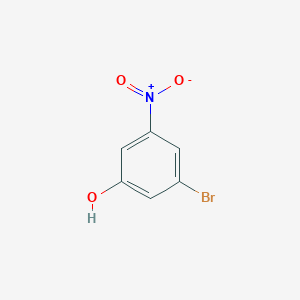
3-溴-5-硝基苯酚
概述
描述
3-Bromo-5-nitrophenol is a compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-5-nitrophenol involves several steps. The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-nitrophenol consists of a benzene ring with a bromine atom and a nitro group attached to it . The compound has a total of 4 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
3-Bromo-5-nitrophenol has a density of 1.9±0.1 g/cm3, a boiling point of 310.4±27.0 °C at 760 mmHg, and a flash point of 141.5±23.7 °C . It also has a molar refractivity of 42.4±0.3 cm3 .科学研究应用
硝基苯酚的大气浓度:3-溴-5-硝基苯酚以及其他硝基苯酚已被研究其在城市、郊区和农村大气中的存在。这些研究旨在了解硝基苯酚浓度的空间和地理变化及其在大气排放中的作用 (Morville, Scheyer, Mirabel, & Millet, 2006).
对厌氧系统的影响:对硝基苯酚的研究探索了它们对厌氧系统产生的毒性作用,特别是在制造炸药、药物、杀虫剂、颜料和染料中使用它们的背景下 (Haghighi Podeh, Bhattacharya, & Qu, 1995).
化学合成和转化:硝基苯酚在化学反应中的作用,例如环化过程和重排,是一个重要的研究领域。研究探索了这些化合物如何经历各种化学转化 (Mochalov, Surikova, & Shabarov, 1976).
微生物降解:一些研究集中于微生物如何利用硝基苯酚作为氮、碳和能量的来源,例如 Ralstonia eutropha。这项研究对于了解硝基苯酚的生物降解途径至关重要 (Schenzle, Lenke, Spain, & Knackmuss, 1999).
水净化:硝基苯酚,包括 3-溴-5-硝基苯酚,已被用于设计用于水净化的有机粘土,测试它们去除水中污染物的效果 (Zhou, Frost, He, & Xi, 2007).
环境监测:硝基苯酚的大气存在,包括它们的来源和汇,以及它们在环境中经历的过程,是研究的关键领域。这项研究有助于了解这些化合物对环境的影响 (Harrison 等人,2005 年).
医疗和生物技术应用:一些研究探索了硝基苯酚在医疗和生物技术应用中的潜力,例如合成具有广泛药理活性的吩噻嗪类化合物 (Gautam 等人,2000 年).
安全和危害
3-Bromo-5-nitrophenol is classified as dangerous, with hazard statements H302, H315, H317, H318, and H410 . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
While the future directions of 3-Bromo-5-nitrophenol are not explicitly mentioned in the search results, indole derivatives, which include 3-Bromo-5-nitrophenol, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
3-bromo-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGLUHOAIZTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440759 | |
| Record name | 3-bromo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitrophenol | |
CAS RN |
116632-23-6 | |
| Record name | 3-bromo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

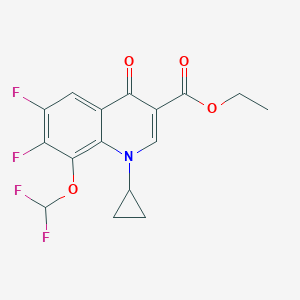

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
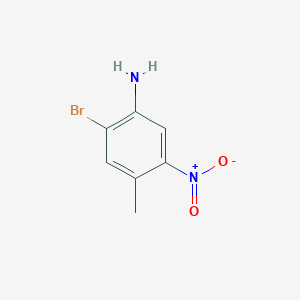

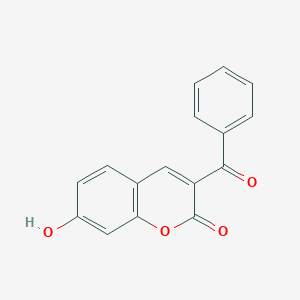


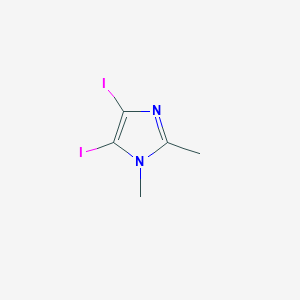

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
